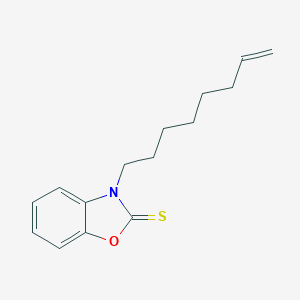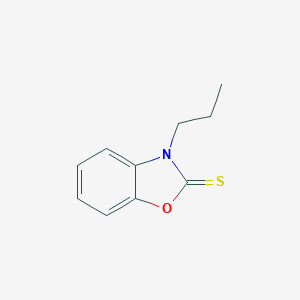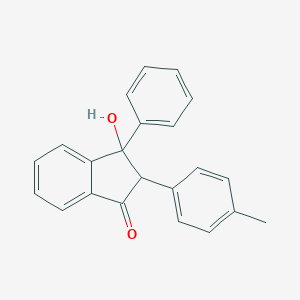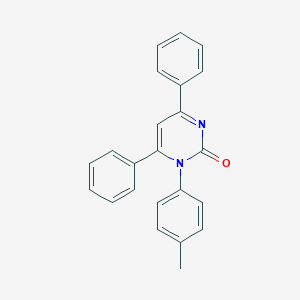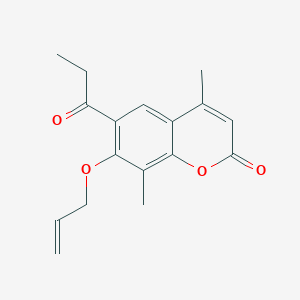
7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It is also known as coumarin 151 and has been widely used in scientific research due to its unique properties. In
Wirkmechanismus
The mechanism of action of 7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one in lab experiments is its unique properties. It exhibits a wide range of biological activities and can be used in various assays such as cell viability, apoptosis, and ROS assays. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one in scientific research. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested that the compound may have potential as a therapeutic agent for diabetes and obesity. Additionally, further studies are needed to investigate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one is a unique chemical compound that has been extensively used in scientific research. It exhibits a wide range of biological activities and has potential applications in various fields such as cancer treatment, neurodegenerative diseases, and diabetes. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one can be achieved through several methods. One of the most common methods involves the reaction of 4-hydroxycoumarin with allyl bromide and propionyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure 7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-(allyloxy)-4,8-dimethyl-6-propionyl-2H-chromen-2-one has been extensively used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, it has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C17H18O4 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
4,8-dimethyl-6-propanoyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C17H18O4/c1-5-7-20-16-11(4)17-12(9-13(16)14(18)6-2)10(3)8-15(19)21-17/h5,8-9H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
QUJOFUVTYQQBLC-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OCC=C |
Kanonische SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




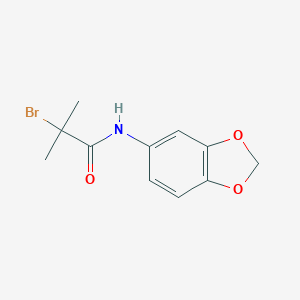
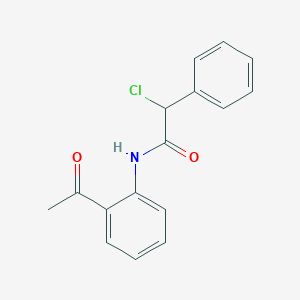

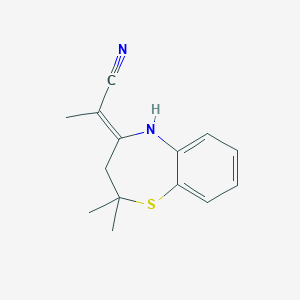
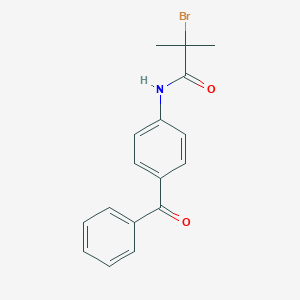
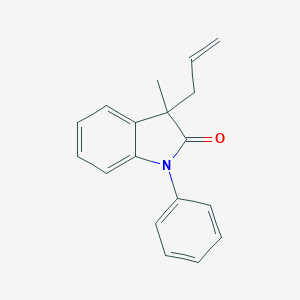
![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)
